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Compound of Interest

Compound Name: Decanoyl chloride, 2-methyl-

CAS No.: 67657-55-0

Cat. No.: B8642809 Get Quote

Executive Summary
In lipid synthesis and drug delivery applications, the choice between Decanoyl Chloride (C10-

Linear) and 2-Methyldecanoyl Chloride (C10-Branched) is a strategic decision between

reactivity and stability.

Decanoyl Chloride is the standard reagent for rapid, high-yield acylation.[1] It is kinetically

fast but yields products (esters/amides) that are biologically labile, undergoing rapid

enzymatic hydrolysis and

-oxidation.

2-Methyldecanoyl Chloride introduces a steric block at the

-carbon. This modification significantly retards the rate of nucleophilic attack during synthesis
but confers exceptional metabolic stability to the final conjugate, protecting it from esterases
and preventing rapid metabolic clearance.

Mechanistic Foundation: The -Methyl Effect
The reactivity difference is governed by the Taft Steric Parameter (

) and the mechanism of Nucleophilic Acyl Substitution.

2.1. The Reaction Mechanism
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Both reagents react via an Addition-Elimination pathway.[2][3] The rate-determining step (RDS)

is the formation of the tetrahedral intermediate.

Nucleophilic Attack: The nucleophile (Nu:) attacks the carbonyl carbon.

Tetrahedral Intermediate: The carbon hybridization changes from

(planar) to

(tetrahedral).

Elimination: The chloride ion (

) is expelled, reforming the carbonyl.

2.2. Steric Hindrance (The Barrier)
Decanoyl Chloride: The

-position contains two small hydrogen atoms (

). The approach of the nucleophile is unhindered.

2-Methyldecanoyl Chloride: The

-position is chiral and substituted with a methyl group (

). This methyl group creates significant steric bulk directly adjacent to the reaction center.

Impact on Transition State: In the tetrahedral intermediate, bond angles compress from ~120°

to ~109.5°. The

-methyl group in 2-methyldecanoyl chloride clashes with the incoming nucleophile and the
oxygen anion, destabilizing the transition state (

increases) and slowing the reaction rate.
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Figure 1: Mechanistic pathway of acylation. The Transition State node represents the energy

barrier raised by the

-methyl group.

Reactivity Profiling & Data Comparison
The following data compares the kinetic profiles and physical properties. While specific rate

constants vary by nucleophile, the Relative Rate (

) is derived from homologous series (Taft equation analysis).

Table 1: Physicochemical & Kinetic Comparison
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Feature Decanoyl Chloride 2-Methyldecanoyl Chloride

Structure
Linear (

)

-Branched (

)

CAS Number 112-13-0 56553-60-7 (Acid precursor)

Steric Parameter (

)
-0.07 (Ref: Methyl) -0.85 (Ref: Isopropyl-like)

Relative Hydrolysis Rate 1.0 (Fast) ~0.05 - 0.1 (Slow)

Electronic Effect Inductive neutral Weakly electron donating (+I)

Metabolic Stability
Low (Rapid

-oxidation)

High (Blocks

-oxidation)

Physical State Liquid, fuming Liquid, less fuming

Boiling Point 223°C ~235°C (Estimated)

Technical Insight: The electron-donating nature (+I effect) of the extra methyl group in 2-

methyldecanoyl chloride slightly reduces the electrophilicity of the carbonyl carbon, reinforcing

the steric retardation.

Experimental Implications
When switching from Decanoyl to 2-Methyldecanoyl chloride, protocols must be adjusted to

ensure complete conversion.

4.1. Synthesis Adjustments
Reaction Time: Expect reaction times to increase by 2-4x.
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Temperature: While decanoyl chloride reacts readily at 0°C, 2-methyldecanoyl chloride often

requires room temperature (RT) or mild heating (40°C) to reach completion, especially with

sterically hindered nucleophiles (e.g., secondary amines).[4]

Catalysts: The use of acylation catalysts like DMAP (4-Dimethylaminopyridine) is highly

recommended for the branched variant to accelerate the formation of the reactive N-

acylpyridinium intermediate.

4.2. Protocol: Synthesis of 2-Methyldecanoyl Chloride
Since the branched acid chloride is less commercially available, it is often synthesized in situ

from 2-methyldecanoic acid.

Reagents:

2-Methyldecanoic acid (1.0 eq)

Oxalyl Chloride (1.2 eq)

DMF (Catalytic, 2-3 drops)

DCM (Anhydrous)[5]

Step-by-Step:

Setup: Flame-dry a round-bottom flask under

atmosphere.

Dissolution: Dissolve 2-methyldecanoic acid in anhydrous DCM (0.5 M).

Activation: Add catalytic DMF. Note: DMF is crucial here to form the Vilsmeier-Haack

intermediate, which overcomes the steric bulk.

Chlorination: Add oxalyl chloride dropwise at 0°C.

Reaction: Allow to warm to RT and stir for 3-4 hours (compared to 1-2h for linear). Monitor by

TLC (conversion of acid to acid chloride is difficult to see directly, quench an aliquot with

MeOH to check methyl ester formation).
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Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. Use the

crude oil immediately.

Application Case Study: Lipid Nanoparticles (LNPs)
In the development of ionizable lipids for mRNA delivery, the lipid tail structure dictates

endosomal escape and biodegradation.

Linear Tails (Decanoyl):

Pros: High packing density, fluid membranes.

Cons: Rapidly degraded by serum esterases, leading to premature release of payload or

short circulation half-life.

Branched Tails (2-Methyldecanoyl):

Pros: The

-methyl group acts as a "shield," preventing the catalytic serine of esterases from
accessing the carbonyl. This extends the circulation time of the LNP.

Cons: The branching increases the cone angle of the lipid, potentially altering the LNP

morphology (e.g., favoring hexagonal phases).

Decision Workflow
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Figure 2: Selection logic for acyl chloride reagents based on application requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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